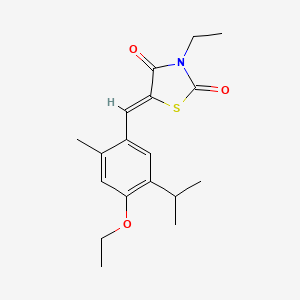![molecular formula C16H20N2O2 B4728526 3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4728526.png)
3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide
Overview
Description
3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide, also known as EMME, is a synthetic compound that belongs to the class of isoxazolecarboxamide compounds. EMME is a potent and selective modulator of the cannabinoid receptor CB1, which is a G-protein coupled receptor that is primarily expressed in the central nervous system. In recent years, EMME has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide acts as a potent and selective modulator of the cannabinoid receptor CB1. CB1 receptors are primarily expressed in the central nervous system and are involved in various physiological processes, including pain perception, appetite regulation, and mood modulation. This compound binds to the CB1 receptor and activates the downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, leading to its anti-inflammatory, analgesic, anxiolytic, and anti-depressant properties. This compound can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons, leading to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective modulator of the CB1 receptor, which makes it an ideal tool for studying the physiological and pharmacological effects of CB1 receptor activation. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide has potential therapeutic applications in various neurological and psychiatric disorders. Future research should focus on further elucidating the molecular mechanisms underlying its pharmacological effects and identifying its potential therapeutic targets. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its safety and toxicity in humans. Overall, this compound has significant potential as a therapeutic agent for various neurological and psychiatric disorders, and further research in this area is warranted.
Scientific Research Applications
3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit potent anti-inflammatory, analgesic, anxiolytic, and anti-depressant properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-14-15(12(4)20-18-14)16(19)17-11(3)13-8-6-10(2)7-9-13/h6-9,11H,5H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQOAGANSCAFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4728463.png)
![2-(4-fluorophenoxy)-N-{1-[(4-fluorophenoxy)acetyl]-1H-indazol-6-yl}acetamide](/img/structure/B4728467.png)
![4-methyl-2-oxo-2H-chromen-6-yl [(4-chlorophenyl)thio]acetate](/img/structure/B4728469.png)
![2-(4-fluorophenyl)-4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4728470.png)
![3-(2-chlorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4728486.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-ethylacetamide](/img/structure/B4728493.png)
![3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728497.png)
![N-(2,4-dichlorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4728502.png)

![2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4728529.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728533.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728540.png)
![N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N~2~-methyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B4728548.png)